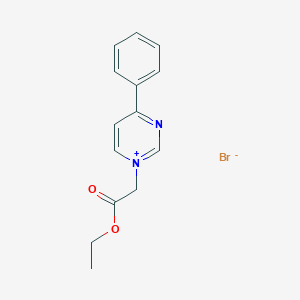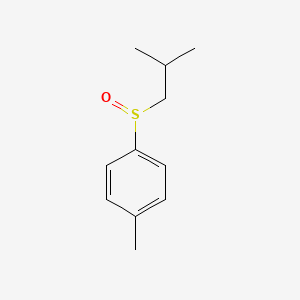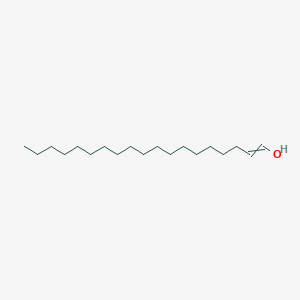
Nonadec-1-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C19H38 and a molecular weight of 266.5050 g/mol . This compound is a long-chain hydrocarbon that is often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadec-1-EN-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetradecanal with pent-4-en-1-ylmagnesium bromide in tetrahydrofuran (THF) under ice bath conditions . This reaction yields this compound as a product.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of long-chain alkenes. The process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically converting alkenes to alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Nonadec-1-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activity and interactions with biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Nonadec-1-EN-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, altering their fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Nonadec-1-EN-1-OL can be compared with other long-chain alkenes, such as:
Octadec-1-EN-1-OL (C18H36): Similar structure but with one less carbon atom.
Eicos-1-EN-1-OL (C20H40): Similar structure but with one more carbon atom.
Uniqueness
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
77045-73-9 |
|---|---|
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
nonadec-1-en-1-ol |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h18-20H,2-17H2,1H3 |
InChI-Schlüssel |
NDQBZUKGHQYKLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


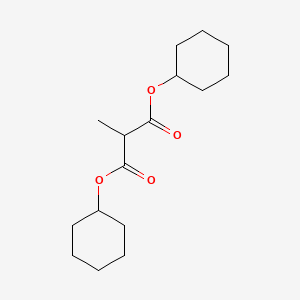
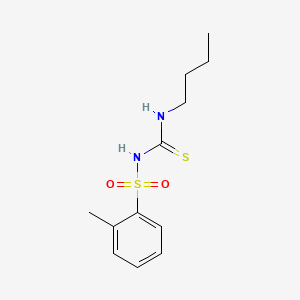

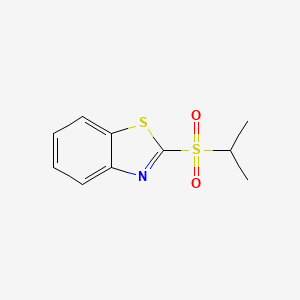
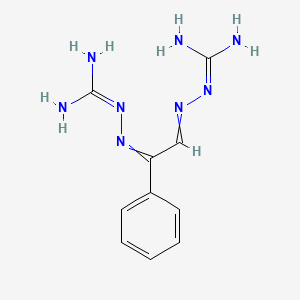
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
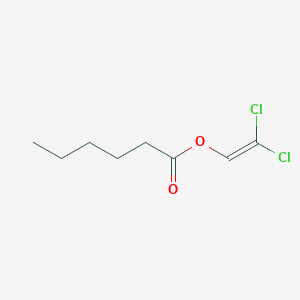
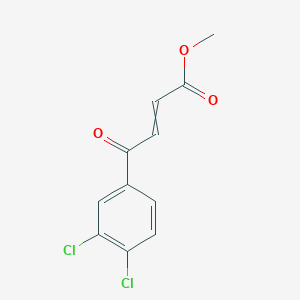
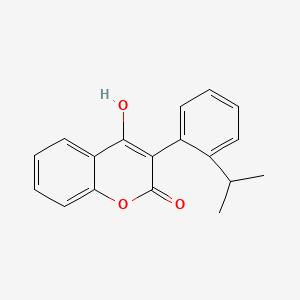
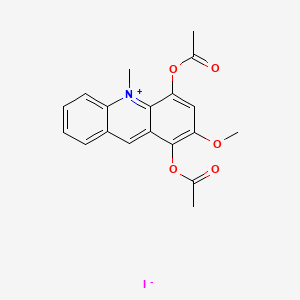
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

